4-Hydroxycyclohexylcarboxylic Acid-d5
Description
Properties
Molecular Formula |
C₇H₇D₅O₃ |
|---|---|
Molecular Weight |
149.2 |
Synonyms |
4-Hydroxycyclohexane-1-carboxylic Acid-d5; 4-Hydroxycyclohexanecarboxylic Acid-d5 |
Origin of Product |
United States |
Scientific Research Applications
Scientific Research Applications
1. Metabolomics
One of the prominent applications of 4-Hydroxycyclohexylcarboxylic Acid-d5 is in the field of metabolomics, where it serves as an internal standard for mass spectrometry analyses. Its incorporation allows for precise quantification of metabolites in biological samples. A study developed multiple chemical labeling liquid chromatography-mass spectrometry (CIL LC-MS) methods that utilized this compound to profile the carboxylic acid submetabolome effectively, demonstrating its utility in biomarker discovery for diseases like Alzheimer's .
2. Drug Development
The compound has been investigated as a potential reagent in synthesizing various pharmaceutical agents. For instance, it has shown promise as a precursor in the synthesis of pyrazole-pyrimidine derivatives, which are being explored for their antitumor properties . Additionally, derivatives of 4-hydroxycyclohexylcarboxylic acid have been reported to exhibit cytotoxic effects against human tumor cell lines, indicating its potential role in cancer therapy .
3. Food Science
Research has identified the presence of this compound in certain food products, such as poultry and other animal sources. This raises interest in its role as a metabolite that could influence human health through dietary intake .
Case Study 1: Biomarker Discovery
In a comprehensive study on Alzheimer's disease, researchers employed this compound as part of a multichannel labeling technique to analyze human plasma metabolomes. The results revealed significant differences between disease groups and healthy controls, highlighting its effectiveness in identifying potential biomarkers for neurodegenerative diseases .
Case Study 2: Antitumor Activity
A series of derivatives synthesized from this compound demonstrated notable cytotoxicity against various human tumor cell lines. One specific derivative exhibited time-dependent pro-apoptotic activity mediated by caspase activation, showcasing the compound's potential in cancer treatment strategies .
Preparation Methods
Direct Deuteration via Acid-Catalyzed H/D Exchange
The most straightforward method involves proton-deuterium (H/D) exchange under acidic conditions. The parent compound, 4-hydroxycyclohexylcarboxylic acid, is dissolved in deuterated water (D₂O) with a catalytic amount of hydrochloric acid (HCl) or sulfuric acid (D₂SO₄). Labile hydrogens adjacent to electronegative groups—such as the hydroxyl (-OH) and carboxylic acid (-COOH) moieties—undergo exchange with deuterium.
Key steps :
-
Dissolve 4-hydroxycyclohexylcarboxylic acid in D₂O (99.9% deuterium) at 80°C.
-
Add 0.1 M D₂SO₄ to catalyze exchange at α-hydrogens of the carboxylic acid and hydroxyl groups.
-
Reflux for 48 hours to ensure complete deuteration at five positions.
This method achieves approximately 95% deuteration efficiency but requires rigorous purification to remove residual protons.
Reduction of Ketone Precursors with Deuterated Reagents
A two-step synthesis starting from 4-oxocyclohexanecarboxylic acid ensures site-specific deuteration:
-
Synthesis of 4-oxocyclohexanecarboxylic acid : Cyclohexene oxide is oxidized with potassium permanganate (KMnO₄) under acidic conditions to form the ketone-carboxylic acid intermediate.
-
Deuterated reduction : The ketone group is reduced using sodium borodeuteride (NaBD₄) in deuterated methanol (CD₃OD), introducing deuterium at the 4-position of the cyclohexane ring.
This approach yields regioselective deuteration with >98% isotopic purity, critical for avoiding signal overlap in LC-MS.
Stepwise Assembly Using Deuterated Building Blocks
For controlled deuteration, the compound is synthesized from deuterated precursors:
-
Deuterated cyclohexanol-d₅ : Cyclohexene is hydrogenated with deuterium gas (D₂) over a palladium catalyst to produce cyclohexane-d₁₂, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form cyclohexanol-d₅.
-
Carboxylation : The alcohol is converted to the carboxylic acid via Koch-Haaf reaction using carbon monoxide (CO) and deuterated sulfuric acid (D₂SO₄) at high pressure.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Time Dependence
| Parameter | Optimal Range | Effect on Deuteration Efficiency |
|---|---|---|
| Reaction Temperature | 70–90°C | Higher temperatures accelerate exchange but risk decomposition |
| Reaction Time | 24–72 hours | Prolonged durations ensure complete deuteration |
Data derived from stability tests in isotopic labeling workflows show that 60-hour reactions at 80°C maximize deuteration without degradation.
Quenching and Purification
-
Quenching : Adding ice-cold deuterated ethanol arrests the reaction, preventing back-exchange.
-
Purification : Reverse-phase HPLC with a C18 column isolates the deuterated product (retention time: 12.3 min) from non-deuterated impurities.
Analytical Characterization
Mass Spectrometry (MS)
High-resolution MS confirms the molecular ion peak at m/z 149.2 (C₇H₇D₅O₃), with a characteristic fragmentation pattern:
Nuclear Magnetic Resonance (NMR)
¹H NMR reveals the absence of protons at δ 1.8–2.1 ppm (cyclohexane ring) and δ 4.9 ppm (hydroxyl group), confirming deuteration. Quantitative ²H NMR calculates 95–98% isotopic enrichment.
Applications in Metabolomics Research
This compound serves as a critical internal standard in CIL LC-MS for carboxyl-containing metabolites. Its use in dansylhydrazine (DnsHz) labeling workflows enables:
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Hydroxycyclohexylcarboxylic Acid-d5 that researchers must consider during experimental design?
- Answer : The molecular formula C₇H₁₂O₃ (monoisotopic mass: 144.0786 g/mol) and structural features (e.g., hydroxyl and carboxylic acid groups) influence solubility, stability, and reactivity . Key properties include:
- Hydrophilicity : Moderately soluble in polar solvents (e.g., ethanol) but less in water, requiring solvent optimization for reactions .
- Stability : Susceptible to degradation under prolonged storage; recommended storage at 4°C in inert conditions to preserve isotopic integrity .
- Deuterium Labeling : The five deuterium atoms (D5) enhance mass spectrometry (MS) detection but may alter kinetic isotope effects in synthetic pathways .
Q. How can researchers validate the structural integrity of this compound after synthesis?
- Answer : Combine nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural confirmation:
- ¹H/¹³C NMR : Identify non-deuterated protons and verify cyclohexane ring conformation .
- HRMS : Confirm isotopic purity (D5 labeling) with a mass accuracy threshold of ≤5 ppm .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess impurities; aim for ≥98% purity for quantitative applications .
Advanced Research Questions
Q. What methodological considerations are critical when using this compound as an internal standard in untargeted metabolomics?
- Answer :
- Ionization Efficiency : Test in both positive and negative ionization modes; deuterated compounds like HIP-d5 and TRY-d5 show variable ionization efficiency depending on solvent pH .
- Quality Control (QC) : Monitor relative standard deviation (RSD%) of peak areas across replicates. For example, deuterated standards in serum/urine metabolomics should achieve RSD% <15% to ensure reproducibility (Table 1).
Table 1 : RSD% Metrics for Deuterated Standards in Metabolomics
| Standard | Matrix | RSD% (Positive Mode) | RSD% (Negative Mode) |
|---|---|---|---|
| Hippuric Acid-d5 | Serum | 8.2% | 6.7% |
| Tryptophan-d5 | Urine | 12.1% | 9.8% |
- Matrix Effects : Use matrix-matched calibration curves to correct for ion suppression/enhancement in biological samples .
Q. How can researchers resolve discrepancies in quantitative data when using isotopic dilution assays with this compound?
- Answer :
- Source Analysis : Check for deuterium exchange (e.g., with protic solvents) or incomplete isotopic equilibration during sample preparation .
- Statistical Validation : Calculate intraclass correlation coefficients (ICC) and between-subject/within-subject coefficients of variation (CV% BS/WS) to distinguish technical vs. biological variability. For example, ICC >0.75 indicates high method reproducibility .
- Example Metrics from Biomarker Studies :
- ICC : 0.82 (95% CI: 0.76–0.88)
- CV% WS : 10.3% (within-subject variability)
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Answer :
- Temperature : Avoid freeze-thaw cycles; store aliquots at -80°C for long-term use .
- pH Sensitivity : Degradation accelerates in acidic conditions (pH <3); buffer solutions (pH 6–8) are recommended for aqueous experiments .
- Light Exposure : Protect from UV light to prevent photodegradation of the hydroxyl group .
Q. How can grouping/read-across approaches address data gaps in toxicological profiling of this compound?
- Answer : Apply structural analogs (e.g., 4-Hydroxybenzoic acid) with shared functional groups and metabolic pathways:
- Similarity Criteria : Match carbon chain length, hydroxyl/carboxylic acid groups, and predicted metabolites (e.g., glucuronidation pathways) .
- Validation : Cross-reference toxicity data (e.g., LD50, mutagenicity) from databases like PubChem or ECHA to infer hazard classification .
Application-Specific Questions
Q. What role does this compound play in gene delivery systems, and how is its efficacy validated?
- Answer : As a structural component in cationic lipid nanoparticles (LNPs), it enhances nucleic acid encapsulation efficiency. Validate via:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
